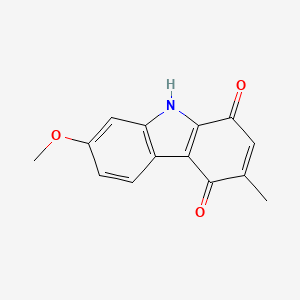![molecular formula C22H16N2O2 B14332383 (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one CAS No. 106087-97-2](/img/structure/B14332383.png)
(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one is a complex organic compound with a unique structure that includes an anilino group, a hydroxyphenyl group, and a naphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted naphthalenones.
Scientific Research Applications
(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
(2Z)-5,7-Dihydroxy-N-(4-hydroxyphenyl)-2-imino-2H-chromene-3-carboxamide: This compound shares structural similarities with (2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one, including the presence of an imino group and aromatic rings.
2-Aminothiazole-4: Another similar compound that is used in medicinal chemistry for its therapeutic properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of both an anilino group and a hydroxyphenyl group in the same molecule provides a versatile platform for chemical modifications and biological interactions.
Properties
CAS No. |
106087-97-2 |
|---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-anilino-2-(2-hydroxyphenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C22H16N2O2/c25-21-13-7-6-12-18(21)24-20-14-19(23-15-8-2-1-3-9-15)16-10-4-5-11-17(16)22(20)26/h1-14,23,25H |
InChI Key |
XNAPCQQJKIHDGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C3O)C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


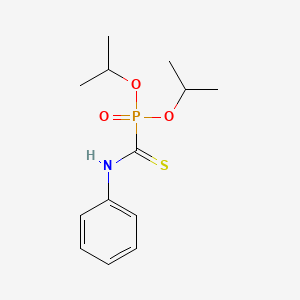
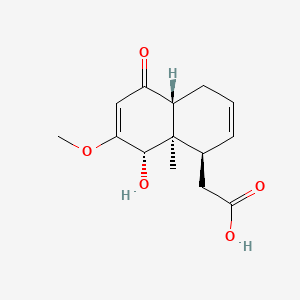

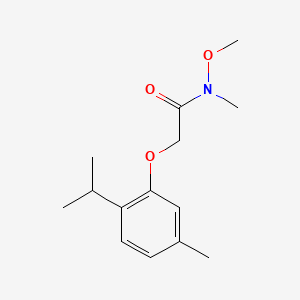

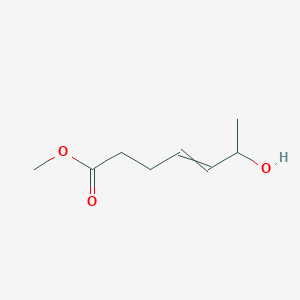
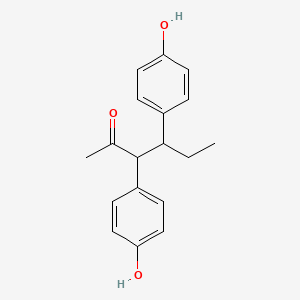
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
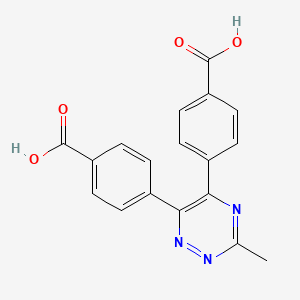
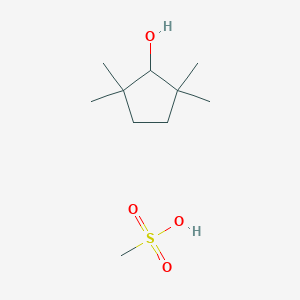
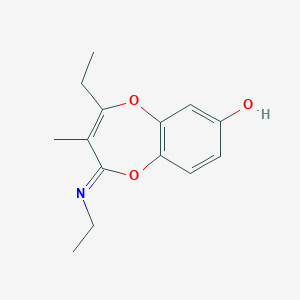
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)
